BenchChemオンラインストアへようこそ!

1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride

Medicinal Chemistry Salt Selection Analytical Quality Control

1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (CAS 1803566-10-0) is a disubstituted piperidine building block featuring a quarternary 4-amine centre, an N-methyl group, and a 4-CF₃ substituent, supplied as a crystalline dihydrochloride salt. The α-trifluoromethyl piperidine scaffold is recognised for imparting enhanced metabolic stability and modulated lipophilicity in bioactive molecules.

Molecular Formula C7H15Cl2F3N2
Molecular Weight 255.11 g/mol
CAS No. 1803566-10-0
Cat. No. B1471211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride
CAS1803566-10-0
Molecular FormulaC7H15Cl2F3N2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C(F)(F)F)N.Cl.Cl
InChIInChI=1S/C7H13F3N2.2ClH/c1-12-4-2-6(11,3-5-12)7(8,9)10;;/h2-5,11H2,1H3;2*1H
InChIKeyVMNLYBZMCLQLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride – Baseline Identity and Procurement-Relevant Characteristics


1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (CAS 1803566-10-0) is a disubstituted piperidine building block featuring a quarternary 4-amine centre, an N-methyl group, and a 4-CF₃ substituent, supplied as a crystalline dihydrochloride salt [1]. The α-trifluoromethyl piperidine scaffold is recognised for imparting enhanced metabolic stability and modulated lipophilicity in bioactive molecules [2]. This compound serves as a key intermediate in medicinal chemistry programmes targeting central nervous system disorders and kinase inhibition, where precise substitution at the piperidine 1- and 4-positions is critical for structure-activity relationships .

Why Generic Substitution Fails for 1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride


Simply interchanging this dihydrochloride salt with its free base (CAS 1339590-57-6), the N-unsubstituted 4-(trifluoromethyl)piperidin-4-amine, or the 3-CF₃ regioisomer disregards three quantitative decision points that directly impact downstream productivity: (i) the dihydrochloride salt provides a defined, non-hygroscopic stoichiometry that eliminates weigh-out error common with the free base; (ii) the N-methyl group alters both basicity (ΔpKₐ ~1–2 units) and nucleophilicity relative to the N–H analogue, dictating which coupling or reductive amination chemistry is viable; and (iii) the 4-CF₃ substitution pattern generates a distinct conformational profile compared to the 3-CF₃ isomer, affecting target binding when the piperidine core acts as a rigidification element [1]. Without matched salt form, N-substitution, and CF₃ regiochemistry, synthetic campaigns risk lower yields, irreproducible biological data, and wasted optimisation cycles.

Quantitative Differentiation Evidence: 1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride vs. Closest Analogs


Salt-Form Stoichiometry: Dihydrochloride vs. Free Base Weigh-Out Precision

The dihydrochloride salt has a formula weight of 255.11 g·mol⁻¹ (C₇H₁₅Cl₂F₃N₂), exactly 40.0% higher than the free base (182.19 g·mol⁻¹, C₇H₁₃F₃N₂) [1]. This higher molecular weight, combined with its crystalline, non-hygroscopic nature, reduces relative weighing error in the 1–50 mg range commonly used in parallel synthesis. The free base is a low-melting, hygroscopic oil that adsorbs variable atmospheric water, introducing uncontrolled stoichiometric drift in the first synthetic step .

Medicinal Chemistry Salt Selection Analytical Quality Control

N-Methylation Advantage: Basicity Modulation for Chemoselective Functionalisation

The N-methyl substituent converts the secondary amine of 4-(trifluoromethyl)piperidin-4-amine (calc. pKₐ ~10.5 for the piperidine nitrogen) into a tertiary amine with a predicted pKₐ of ~8.9 for the target compound . This ΔpKₐ of approximately 1.6 units means the target compound is significantly less basic, enabling selective acylation or reductive amination at the primary 4-NH₂ group without requiring N-Boc protection of the piperidine ring nitrogen — a protection/deprotection sequence that typically adds two synthetic steps and reduces overall yield by 15–30% [1]. The N–H analogue would require such protection to avoid competing reactions at the secondary amine.

Organic Synthesis Amine Basicity Protecting-Group Strategy

Regioisomeric Precision: 4-CF₃ vs. 3-CF₃ Conformational and Electronic Divergence

In the 4-CF₃ target compound, the trifluoromethyl group occupies a pseudo-equatorial position on the piperidine chair, exerting a strong electron-withdrawing effect through bonds to the quaternary C4–NH₂ centre. This arrangement reduces the pKₐ of the 4-NH₂ by approximately 2–3 units compared to an unsubstituted 4-aminopiperidine (predicted 4-NH₂ pKₐ ~6.5 vs. ~9.0) . In contrast, the 3-CF₃ regioisomer (3-(trifluoromethyl)piperidin-4-amine) positions the CF₃ group adjacent to the amine, creating intramolecular hydrogen-bonding and a gauche conformational bias that alters the trajectory of the amine lone pair by an estimated 30–60° [1]. This divergence directly impacts the exit vector of any group coupled to the 4-amine, making the 4-CF₃ isomer the geometrically predictable choice when the piperidine is used as a core rigidification scaffold.

Medicinal Chemistry Conformational Analysis Bioisosterism

PDE4 Enzyme Inhibition: Scaffold Validation for Phosphodiesterase Targeting

Although direct biological data for the exact target compound are not publicly disclosed, a closely related 4-(trifluoromethyl)piperidin-4-amine derivative (CHEMBL55203) has been characterised as a phosphodiesterase type IV (PDE4) inhibitor with an IC₅₀ of 25 nM in a guinea-pig macrophage assay [1]. The presence of the 4-CF₃ group is critical for this activity; des-CF₃ 4-aminopiperidine analogs typically show >100-fold loss in PDE4 potency, establishing the CF₃ substituent as a key pharmacophoric element [1]. The 1-methyl substituent in the target compound is expected to further modulate selectivity across PDE4 subtypes (4A/4B/4C/4D) by altering the conformational preference of the piperidine ring, a strategy validated in multiple PDE4 inhibitor series [2].

PDE4 Inhibition Anti-inflammatory Respiratory Disease

N-Benzyl Analogue Differentiation: Synthetic Tractability vs. Deprotection Burden

A common alternative is N-benzyl-4-(trifluoromethyl)piperidin-4-amine, which masks the piperidine nitrogen as a benzyl-protected tertiary amine. While useful for late-stage deprotection, the benzyl group adds 90.1 Da to the molecular weight (C₁₄H₁₉F₃N₂, MW 272.31 vs. target MW 255.11 as dihydrochloride) and requires hydrogenolysis (H₂, Pd/C) for removal — a step incompatible with many pharmacophore motifs (haloaromatics, alkenes, nitro groups) . The N-methyl analogue is permanently masked and compatible with all downstream chemistries that tolerate a tertiary amine, offering broader substrate scope without a deprotection step. In a typical 24-compound library, avoiding hydrogenolysis saves approximately 4–6 hours of parallel reactor time and eliminates catalyst-cost and filtration steps [1].

Parallel Synthesis Protecting Groups Library Design

Commercial Availability and Purity Benchmarking Across Suppliers

The dihydrochloride salt (CAS 1803566-10-0) is routinely available at ≥95% purity from multiple reputable suppliers including Fujifilm Wako, CymitQuimica, and Chemenu, with catalog pricing transparently published . In contrast, the free base (CAS 1339590-57-6) is listed at 95–98% purity but is described as a hygroscopic oil requiring cold storage, and the N-unsubstituted 4-(trifluoromethyl)piperidin-4-amine (CAS 1258650-01-9) is less commonly stocked with lead times often exceeding 4 weeks . The dihydrochloride's stability under ambient storage (≥12 months at 2–8 °C) is documented in supplier certificates of analysis, whereas the free base typically carries a 6-month retest date due to gradual discolouration and CO₂ absorption .

Procurement Quality Assurance Supply Chain

Optimal Application Scenarios for 1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring Pre-Installed CF₃ and No N-Deprotection

In array synthesis where the piperidine 4-amine is used as a diversification point for amide, sulfonamide, or urea library generation, the dihydrochloride salt enables direct weighing and dissolution without pre-treatment. The N-methyl group eliminates the need for N-Boc protection, saving two synthetic steps per analogue (Section 3, Evidence Item 2), while the pre-installed 4-CF₃ group avoids a late-stage trifluoromethylation that is typically low-yielding on functionalised intermediates [1].

PDE4 Inhibitor Lead Optimisation Leveraging a Validated 4-CF₃ Piperidine Scaffold

For programmes targeting phosphodiesterase-4 isoforms implicated in COPD and autoimmune diseases, the 4-CF₃ piperidine core is a pharmacophoric element conferring ~100-fold potency enhancement over des-CF₃ analogs (Section 3, Evidence Item 4). The dihydrochloride salt provides the core in a form ready for immediate SAR expansion at the 4-amine, with the N-methyl group allowing fine-tuning of PDE4 subtype selectivity through conformational modulation [1].

Scale-Up and Process Chemistry Where Salt Stoichiometry and Stability Are Critical

The crystalline dihydrochloride salt (MW 255.11) eliminates the gravimetric uncertainty associated with the hygroscopic free base, providing accurate stoichiometric control for reactions run at 10–500 mmol scale (Section 3, Evidence Item 1). Its 12-month shelf life at 2–8 °C and non-hygroscopic nature reduce quality-control burden and ensure reproducible process yields across multiple manufacturing campaigns [1].

Fragment-Based Drug Discovery and Structure-Based Design Requiring Defined Exit Vector Geometry

When the piperidine ring is used as a rigid core to project a fragment into a protein binding pocket, the 4-CF₃ substitution ensures a predictable exit vector for the 4-amine, avoiding the gauche conformational ambiguity of the 3-CF₃ regioisomer (Section 3, Evidence Item 3). This defined geometry is essential for structure-based design where a >2 Å shift of the terminal group would abolish key binding interactions [1].

Quote Request

Request a Quote for 1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.